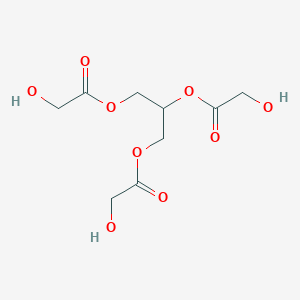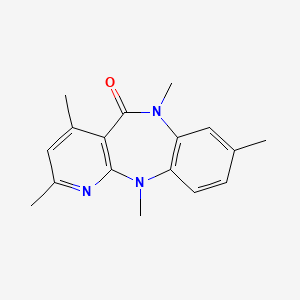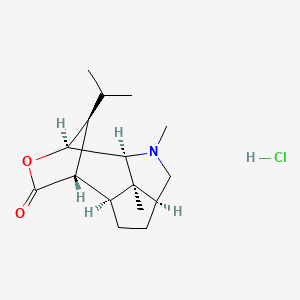
Dendroban-12-one, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dendroban-12-one, hydrochloride, also known as dendrobine, is an alkaloid found in the orchid species Dendrobium nobile. It is a colorless solid at room temperature and is related to the picrotoxin family of natural products. This compound has garnered interest due to its unique molecular structure and potential pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dendrobine has been a subject of interest for organic chemists due to its complex tetracyclic ring system with seven contiguous stereocenters. There have been three successful enantioselective syntheses of dendrobine reported, with yields ranging from 0.2% to 4.0% . The most notable synthesis was carried out by Kreis et al., which involved a key reaction cascade initiated by an amine that embeds itself in the target structure. This reaction cascade occurs stereoselectively only when carried out without isolation of intermediates .
Industrial Production Methods
The compound is primarily extracted from the stems of Dendrobium nobile, where it is present at an average of 0.5% by weight .
Analyse Chemischer Reaktionen
Types of Reactions
Dendroban-12-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired stereochemistry is maintained .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of dendrobine, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dendroban-12-one, hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of dendroban-12-one, hydrochloride involves its interaction with various molecular targets. It is a strongly selective competitive antagonist of β-alanine, taurine, and glycine. This interaction leads to its analgesic and antipyretic effects. The compound also affects heart rate, blood pressure, and respiration, contributing to its hypotensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Hydroxydendroban-12-one: A hydroxylated derivative of dendrobine with similar pharmacological properties.
Picrotoxinin: A related compound in the picrotoxin family, known for its convulsant properties.
Uniqueness
Dendroban-12-one, hydrochloride is unique due to its complex tetracyclic ring system and the presence of seven contiguous stereocenters. This structural complexity makes it a valuable compound for studying stereoselective synthesis and natural product chemistry .
Eigenschaften
CAS-Nummer |
35306-34-4 |
|---|---|
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
(1S,4S,7S,8S,11S,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18;/h8-14H,5-7H2,1-4H3;1H/t9-,10+,11+,12+,13+,14-,16+;/m1./s1 |
InChI-Schlüssel |
KOTZYABOMHJSEA-RXRHBCKHSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@H]1OC2=O)N(C4)C)C.Cl |
Kanonische SMILES |
CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C.Cl |
Verwandte CAS-Nummern |
2115-91-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


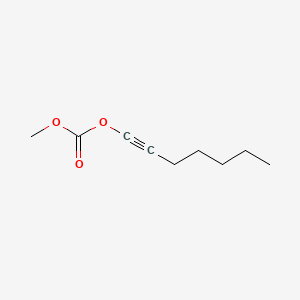
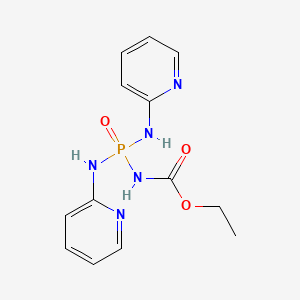
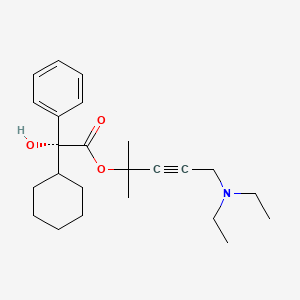
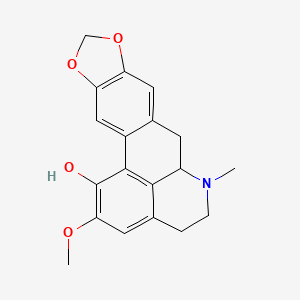
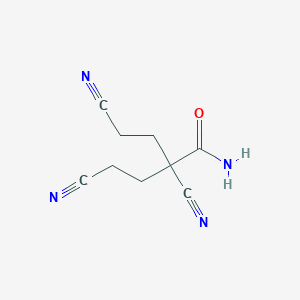
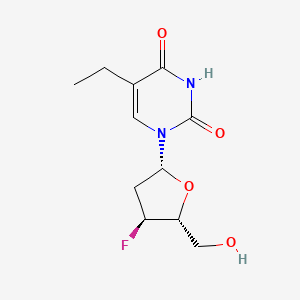
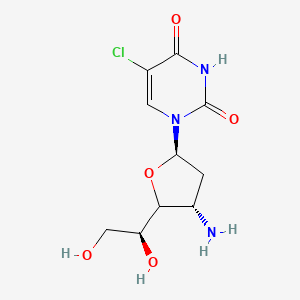
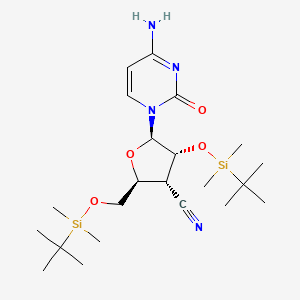
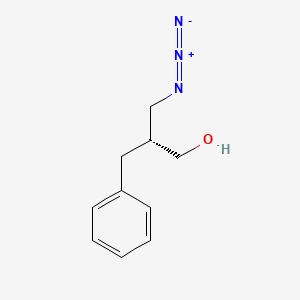
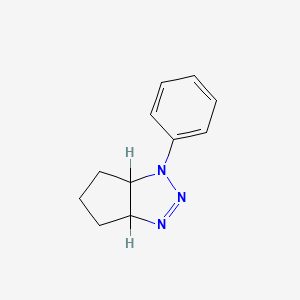
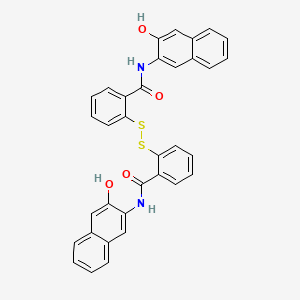
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
